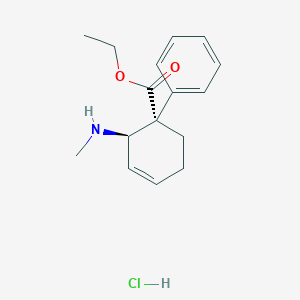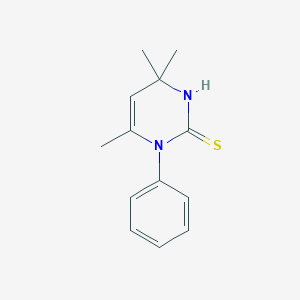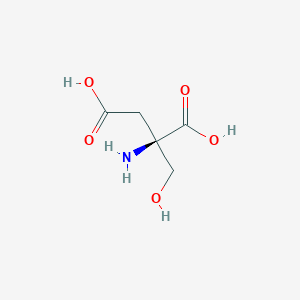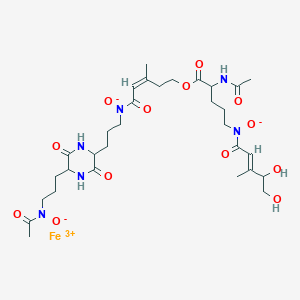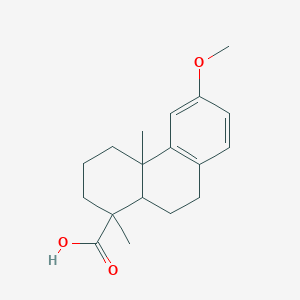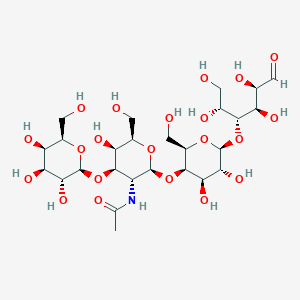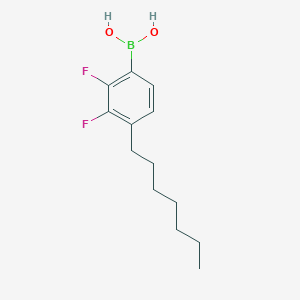
(2,3-Difluoro-4-heptylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Difluoro-4-heptylphenyl)boronic acid, also known as DFHBA, is a boronic acid derivative that has been widely used in scientific research. It is a versatile compound that has shown potential in a variety of applications, including drug discovery, chemical biology, and organic synthesis. In
作用机制
(2,3-Difluoro-4-heptylphenyl)boronic acid exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. The boronic acid group of (2,3-Difluoro-4-heptylphenyl)boronic acid forms a reversible covalent bond with the active site of the enzyme, leading to inhibition of its activity. (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to be selective for certain enzymes, making it a useful tool for studying enzyme function and inhibition.
生化和生理效应
(2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including the serine protease trypsin and the cysteine protease cathepsin B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to inhibit the activity of several kinases, including the tyrosine kinase c-Src and the serine/threonine kinase Akt. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been shown to inhibit the activity of several phosphatases, including protein tyrosine phosphatase 1B. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been shown to have anti-inflammatory and anti-tumor effects.
实验室实验的优点和局限性
(2,3-Difluoro-4-heptylphenyl)boronic acid has several advantages for use in lab experiments. It is a versatile compound that can be used in a variety of applications, including drug discovery, chemical biology, and organic synthesis. (2,3-Difluoro-4-heptylphenyl)boronic acid is also relatively easy to synthesize and has good stability. However, (2,3-Difluoro-4-heptylphenyl)boronic acid also has some limitations. It can be toxic to cells at high concentrations, and its selectivity for certain enzymes may limit its use in certain applications.
未来方向
There are several future directions for research involving (2,3-Difluoro-4-heptylphenyl)boronic acid. One area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid derivatives with improved selectivity and potency for certain enzymes. Another area of research is the development of (2,3-Difluoro-4-heptylphenyl)boronic acid-based fluorescent probes for imaging studies. (2,3-Difluoro-4-heptylphenyl)boronic acid may also have potential as a therapeutic agent for the treatment of certain diseases, including cancer and inflammation.
科学研究应用
(2,3-Difluoro-4-heptylphenyl)boronic acid has been extensively used in scientific research as a tool for drug discovery and chemical biology. It has been shown to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. (2,3-Difluoro-4-heptylphenyl)boronic acid has also been used as a fluorescent probe for imaging studies, as it can selectively bind to certain proteins and enzymes. In addition, (2,3-Difluoro-4-heptylphenyl)boronic acid has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
属性
CAS 编号 |
126334-37-0 |
|---|---|
产品名称 |
(2,3-Difluoro-4-heptylphenyl)boronic acid |
分子式 |
C13H19BF2O2 |
分子量 |
256.1 g/mol |
IUPAC 名称 |
(2,3-difluoro-4-heptylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BF2O2/c1-2-3-4-5-6-7-10-8-9-11(14(17)18)13(16)12(10)15/h8-9,17-18H,2-7H2,1H3 |
InChI 键 |
WVEIGGAYFCCBSA-UHFFFAOYSA-N |
SMILES |
B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O |
规范 SMILES |
B(C1=C(C(=C(C=C1)CCCCCCC)F)F)(O)O |
同义词 |
2,3-Difluoro-4-heptylbenzeneboronic acid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

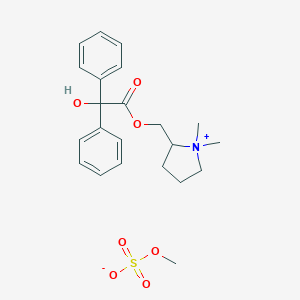
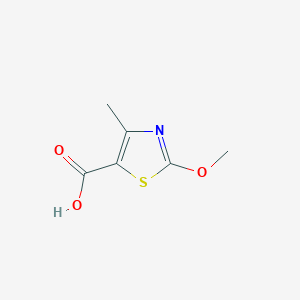
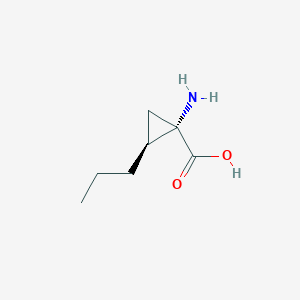
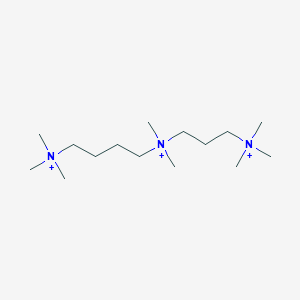
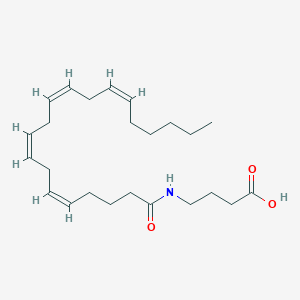
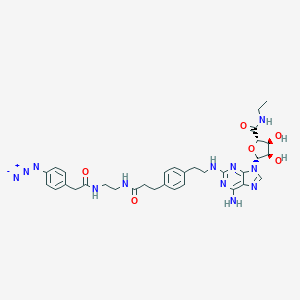
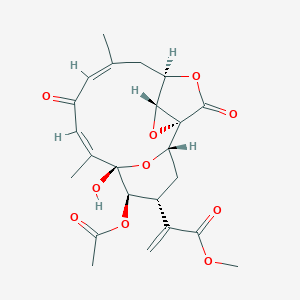
![(1R,6R)-9-methyl-9-azabicyclo[4.2.1]nonan-2-one](/img/structure/B164634.png)
